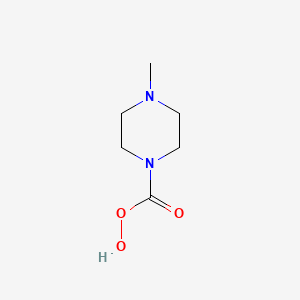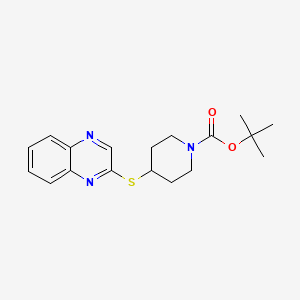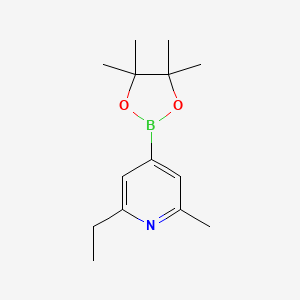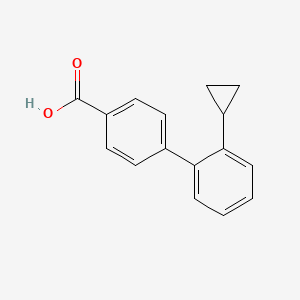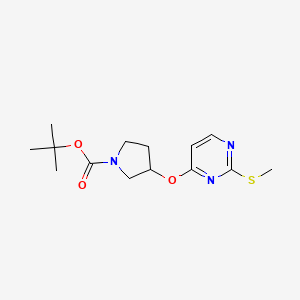![molecular formula C10H19NO B13974765 (2-Methyl-2-azaspiro[4.4]nonan-7-yl)methanol](/img/structure/B13974765.png)
(2-Methyl-2-azaspiro[4.4]nonan-7-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Methyl-2-azaspiro[44]nonan-7-yl)methanol is a chemical compound characterized by its unique spirocyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-2-azaspiro[4.4]nonan-7-yl)methanol typically involves the formation of the spirocyclic ring system followed by the introduction of the hydroxymethyl group. One common method involves the cyclization of a suitable precursor, such as a linear amine, under acidic or basic conditions to form the spirocyclic core. Subsequent functionalization with formaldehyde or other hydroxymethylating agents introduces the hydroxymethyl group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
(2-Methyl-2-azaspiro[4.4]nonan-7-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions include aldehydes, carboxylic acids, reduced spirocyclic compounds, and various substituted derivatives.
Aplicaciones Científicas De Investigación
(2-Methyl-2-azaspiro[4.4]nonan-7-yl)methanol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex spirocyclic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (2-Methyl-2-azaspiro[4.4]nonan-7-yl)methanol involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their activity. The spirocyclic structure provides rigidity and stability, which can enhance the compound’s binding affinity to its targets. Pathways involved may include enzyme inhibition or receptor modulation, depending on the specific application.
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-7-azaspiro[3.5]nonan-2-ol: A similar spirocyclic compound with a different ring size.
2-Oxa-7-azaspiro[3.5]nonane oxalate: Another spirocyclic compound with an oxygen atom in the ring.
3-Methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one: A spirocyclic compound with additional nitrogen and oxygen atoms.
Uniqueness
(2-Methyl-2-azaspiro[4.4]nonan-7-yl)methanol is unique due to its specific spirocyclic structure and the presence of the hydroxymethyl group. This combination provides distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C10H19NO |
|---|---|
Peso molecular |
169.26 g/mol |
Nombre IUPAC |
(2-methyl-2-azaspiro[4.4]nonan-8-yl)methanol |
InChI |
InChI=1S/C10H19NO/c1-11-5-4-10(8-11)3-2-9(6-10)7-12/h9,12H,2-8H2,1H3 |
Clave InChI |
IHSMMRCVQIZLHP-UHFFFAOYSA-N |
SMILES canónico |
CN1CCC2(C1)CCC(C2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


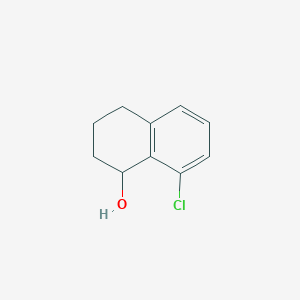
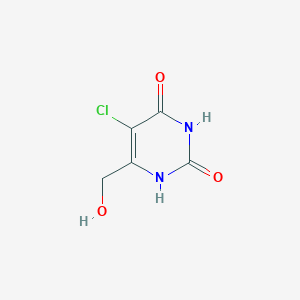

![8-ethyl-6-methyl-2-phenylamino-8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B13974706.png)


